4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, modulating their activity, and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
Quinoline derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have various applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline and pyridine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c16-15(19)14-9-13(5-7-17-14)18-8-6-11-3-1-2-4-12(11)10-18/h1-5,7,9H,6,8,10H2,(H2,16,19) |
InChI Key |
PPJHHAFXTVGVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)C(=O)N |
Origin of Product |
United States |
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